N'-[2-(3,5-dimethylphenoxy)acetyl]-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanehydrazide
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Overview
Description
N’-[2-(3,5-dimethylphenoxy)acetyl]-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanehydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenoxyacetyl group, an isoindole moiety, and a butanehydrazide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(3,5-dimethylphenoxy)acetyl]-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanehydrazide typically involves multiple steps, starting from readily available precursors. The process often includes the following steps:
Formation of the Phenoxyacetyl Intermediate: This step involves the reaction of 3,5-dimethylphenol with chloroacetic acid under basic conditions to form 3,5-dimethylphenoxyacetic acid.
Coupling with Isoindole Derivative: The phenoxyacetic acid is then coupled with an isoindole derivative, such as phthalic anhydride, to form the isoindole intermediate.
Hydrazide Formation: The final step involves the reaction of the isoindole intermediate with 3-methylbutanehydrazide under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(3,5-dimethylphenoxy)acetyl]-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyacetyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-[2-(3,5-dimethylphenoxy)acetyl]-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanehydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism by which N’-[2-(3,5-dimethylphenoxy)acetyl]-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanehydrazide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
2-(4-(3,5-Dimethylphenoxy)phenyl)acetic acid: Shares the phenoxyacetyl group but lacks the isoindole and hydrazide moieties.
Indole Derivatives: Compounds like indole-3-acetic acid, which have a similar isoindole structure but different functional groups.
Uniqueness
N’-[2-(3,5-dimethylphenoxy)acetyl]-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanehydrazide is unique due to its combination of phenoxyacetyl, isoindole, and butanehydrazide groups, which confer distinct chemical and biological properties not found in similar compounds.
This detailed article provides a comprehensive overview of N’-[2-(3,5-dimethylphenoxy)acetyl]-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanehydrazide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N'-[2-(3,5-dimethylphenoxy)acetyl]-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanehydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5/c1-13(2)20(26-22(29)17-7-5-6-8-18(17)23(26)30)21(28)25-24-19(27)12-31-16-10-14(3)9-15(4)11-16/h5-11,13,20H,12H2,1-4H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMZETOXKXEMLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NNC(=O)C(C(C)C)N2C(=O)C3=CC=CC=C3C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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